molecular formula C14H9BrO2 B13050670 Methyl 3-(6-bromonaphthalen-2-YL)propiolate

Methyl 3-(6-bromonaphthalen-2-YL)propiolate

Cat. No.: B13050670
M. Wt: 289.12 g/mol
InChI Key: ZGQWYLAHCGGJMU-UHFFFAOYSA-N
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Description

Methyl 3-(6-bromonaphthalen-2-YL)propiolate is a chemical compound with the molecular formula C14H9BrO2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a bromine atom at the 6th position of the naphthalene ring. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-bromonaphthalen-2-YL)propiolate typically involves the bromination of naphthalene followed by esterification. One common method includes the bromination of 2-naphthol to obtain 6-bromo-2-naphthol, which is then subjected to a coupling reaction with propiolic acid in the presence of a suitable catalyst to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromonaphthalen-2-YL)propiolate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted naphthalene derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

Methyl 3-(6-bromonaphthalen-2-YL)propiolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromonaphthalen-2-YL)propiolate involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(6-chloronaphthalen-2-YL)propiolate
  • Methyl 3-(6-fluoronaphthalen-2-YL)propiolate
  • Methyl 3-(6-iodonaphthalen-2-YL)propiolate

Uniqueness

Methyl 3-(6-bromonaphthalen-2-YL)propiolate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications.

Biological Activity

Methyl 3-(6-bromonaphthalen-2-YL)propiolate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interaction with various biological targets, particularly in cancer research, and compares it with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C15_{15}H11_{11}BrO and a molecular weight of approximately 289.13 g/mol. Its structure includes a naphthalene ring substituted at the 6-position with a bromine atom and an ester functional group derived from propiolic acid. This combination of aromatic and aliphatic components contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit notable biological activities, especially in the context of cancer treatment. The following sections provide detailed insights into its biological interactions and potential therapeutic applications.

Enzyme Inhibition Studies

This compound has been studied for its binding affinity to specific enzymes involved in tumor metabolism. Notably, it has shown potential as an inhibitor of malate dehydrogenases (MDH1 and MDH2), which play critical roles in cancer cell survival and proliferation. Structural modifications to the naphthalene moiety have been found to significantly influence its inhibitory potency against these enzymes, suggesting that fine-tuning the chemical structure can enhance therapeutic efficacy.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with similar compounds reveals varying degrees of biological activity. The table below summarizes key characteristics of related compounds:

Compound NameMolecular FormulaNotable Features
Methyl 3-(4-bromophenyl)propiolateC11_{11}H9_{9}BrOSubstituted phenyl group
Methyl (3R)-3-amino-3-(6-bromonaphthalen-2-YL)propanoateC15_{15}H14_{14}BrN OContains an amino group
Methyl 3-(5-bromo-1-naphthyl)propiolateC15_{15}H11_{11}BrOBromine at a different position on naphthalene

This table highlights how structural variations can lead to different interaction profiles and biological activities, emphasizing the uniqueness of this compound due to its specific substitution pattern.

Case Studies and Research Findings

Recent studies have focused on the therapeutic potential of this compound in various disease models. For instance:

  • Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including lung and breast cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain pathogenic bacteria without adversely affecting beneficial microbiota.

Properties

Molecular Formula

C14H9BrO2

Molecular Weight

289.12 g/mol

IUPAC Name

methyl 3-(6-bromonaphthalen-2-yl)prop-2-ynoate

InChI

InChI=1S/C14H9BrO2/c1-17-14(16)7-3-10-2-4-12-9-13(15)6-5-11(12)8-10/h2,4-6,8-9H,1H3

InChI Key

ZGQWYLAHCGGJMU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC2=C(C=C1)C=C(C=C2)Br

Origin of Product

United States

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